3-(2-NAPHTHYLSULFONYL)-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE
Description
3-(2-NAPHTHYLSULFONYL)-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a naphthylsulfonyl group and a pentafluorophenyl group attached to a propanamide backbone, making it a subject of interest in organic chemistry and material science.
Properties
IUPAC Name |
3-naphthalen-2-ylsulfonyl-N-(2,3,4,5,6-pentafluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F5NO3S/c20-14-15(21)17(23)19(18(24)16(14)22)25-13(26)7-8-29(27,28)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFZMUJQZSVPND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC(=O)NC3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-NAPHTHYLSULFONYL)-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE typically involves multiple steps:
Formation of the Naphthylsulfonyl Intermediate: The initial step involves the sulfonylation of naphthalene to form 2-naphthylsulfonyl chloride. This reaction is usually carried out using chlorosulfonic acid under controlled temperature conditions.
Preparation of the Pentafluorophenyl Intermediate: The pentafluorophenyl group is introduced through the reaction of pentafluorobenzene with a suitable amine to form 2,3,4,5,6-pentafluoroaniline.
Coupling Reaction: The final step involves the coupling of the naphthylsulfonyl chloride with 2,3,4,5,6-pentafluoroaniline in the presence of a base such as triethylamine to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-NAPHTHYLSULFONYL)-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or pentafluorophenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-NAPHTHYLSULFONYL)-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(2-NAPHTHYLSULFONYL)-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(2-NAPHTHYLSULFONYL)-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANE: Similar structure but lacks the amide group.
2-NAPHTHYLSULFONYL-2,3,4,5,6-PENTAFLUOROPHENYL: Similar structure but lacks the propanamide backbone.
Uniqueness
3-(2-NAPHTHYLSULFONYL)-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE is unique due to the presence of both the naphthylsulfonyl and pentafluorophenyl groups, which confer distinct chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
